L-Isoleucine hydroxylamine acetate

Description

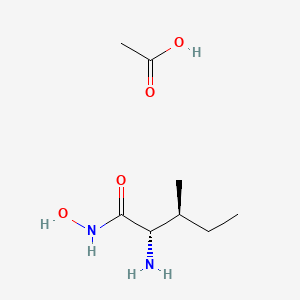

L-Isoleucine hydroxylamine acetate is a specialized compound combining the branched-chain amino acid L-isoleucine with hydroxylamine acetate. This compound likely arises in contexts where amino acid derivatives are synthesized for biochemical or industrial applications, such as metabolic studies or organic synthesis . L-Isoleucine itself is critical in protein biosynthesis and metabolic regulation, while hydroxylamine acetate is a reagent known for its role in forming hydroxamic acids and facilitating nucleophilic reactions .

Properties

Molecular Formula |

C8H18N2O4 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

acetic acid;(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c1-3-4(2)5(7)6(9)8-10;1-2(3)4/h4-5,10H,3,7H2,1-2H3,(H,8,9);1H3,(H,3,4)/t4-,5-;/m0./s1 |

InChI Key |

JCHRVHOUAGOROY-FHAQVOQBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NO)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NO)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydroxylation of L-Isoleucine

One of the primary methods for preparing hydroxylated derivatives of L-isoleucine, including L-isoleucine hydroxylamine acetate, involves enzymatic catalysis using α-ketoglutarate-dependent dioxygenases. Specifically, Bacillus thuringiensis produces an enzyme known as L-isoleucine dioxygenase (IDO), which stereoselectively hydroxylates L-isoleucine at the C-4 position to yield (2S,3R,4S)-4-hydroxyisoleucine, a key intermediate for further chemical modifications.

| Parameter | Condition |

|---|---|

| Enzyme | Purified recombinant IDO |

| Substrate | L-isoleucine (0.02 to 5 mM) |

| Co-substrate | α-ketoglutarate (0.01 to 1 mM) |

| Cofactors | FeSO4·7H2O (0.5 mM), Ascorbic acid (10 mM) |

| Buffer | 50 mM Bis-Tris (pH 6.0) |

| Temperature | 25 °C |

| Reaction Time | 10 minutes |

The enzymatic reaction proceeds with high stereoselectivity, producing hydroxylated L-isoleucine derivatives, which can be isolated and purified by high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Optimized Synthetic Protocols for Related Amino Acid Derivatives

Recent advances in amino acid derivative synthesis provide insights into optimizing the preparation of this compound. For example, the synthesis of morpholine derivatives and amino acid chlorides demonstrates the importance of solvent choice, reaction time, and reagent selection to maximize yield and purity.

Summary of Optimization Parameters:

| Parameter | Effect on Yield/Purity |

|---|---|

| Solvent System | Mixed solvents (e.g., dioxane:diethyl ether 50:50) improve yield up to 75% |

| Reaction Time | Shorter reaction times (~20 min) maintain high yield with reduced side products |

| Reagent Selection | Chloroacetyl chloride preferred over brominated analogs for higher efficiency |

| Purification | Recrystallization from hot ethyl acetate enhances product purity |

These optimized conditions, although reported for leucine derivatives, can be adapted for this compound to improve synthetic efficiency.

Purification and Characterization Techniques

Purification of this compound involves chromatographic techniques such as flash chromatography and preparative HPLC, using solvent systems tailored to the compound's polarity and stability. Characterization employs:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm stereochemistry and functional group integrity.

- Mass Spectrometry (MS): For molecular weight verification.

- Melting Point Analysis: To assess compound crystallinity and purity.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Hydroxylation | Enzymatic with L-isoleucine dioxygenase (IDO) | Stereoselective hydroxylation at C-4 |

| Activation of hydroxyl | Conversion to halide or ester intermediate | Prepares for nucleophilic substitution |

| Hydroxylamine substitution | Reaction with hydroxylamine under controlled pH | Formation of hydroxylamine derivative |

| Acetate salt formation | Neutralization with acetic acid | Stabilizes compound as acetate salt |

| Purification | Flash chromatography, preparative HPLC | High purity isolation |

| Characterization | HPLC, NMR, MS, melting point analysis | Confirms structure and purity |

This detailed synthesis overview, grounded in enzymatic and chemical methodologies, provides a robust framework for preparing this compound with high stereochemical fidelity and purity, suitable for advanced biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

L-isoleucine hydroxylamine acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

Oxidation Products: Oximes and nitroso derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Role and Mechanism of Action

L-Isoleucine hydroxylamine acetate plays a crucial role in metabolic pathways involving amino acids. It is known to participate in the modulation of metabolic functions, particularly in conditions characterized by hyperammonemia. Research indicates that L-isoleucine can reverse hyperammonemia-induced impairments in mitochondrial function and protein synthesis in muscle cells. This effect is significant for restoring mitochondrial oxidative capacity and maintaining protein homeostasis during metabolic stress .

Key Findings:

- Mitochondrial Function : this compound has been shown to enhance mitochondrial respiratory capacity in hyperammonemic conditions.

- Protein Synthesis : It supports global protein synthesis by modulating key signaling pathways involved in cellular metabolism .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Hyperammonemia Treatment : As indicated by studies, supplementation with L-isoleucine may provide a therapeutic strategy for conditions associated with elevated ammonia levels, such as liver cirrhosis. The compound's ability to improve mitochondrial function suggests it could be beneficial in clinical settings where metabolic dysregulation occurs due to hyperammonemia .

- Metabolic Disorders : Research on dietary restrictions involving isoleucine has shown improvements in metabolic health markers, indicating that this compound could play a role in managing obesity and diabetes-related conditions .

Case Study 1: Hyperammonemia-Induced Muscle Dysfunction

A study involving murine models demonstrated that this compound effectively reversed hyperammonemia-induced mitochondrial dysfunction. The findings highlighted the compound's capacity to restore ATP levels and enhance protein synthesis, which are often compromised during hyperammonemic episodes .

Case Study 2: Dietary Supplementation Effects

In a separate investigation focused on dietary supplementation with L-isoleucine, researchers observed significant improvements in glycemic control and overall metabolic health among older mice. These findings suggest that this compound may have broader implications for aging populations facing metabolic challenges .

Mechanism of Action

The mechanism of action of L-isoleucine hydroxylamine acetate involves its interaction with various molecular targets and pathways:

Protein Synthesis: As a derivative of L-isoleucine, it plays a role in protein synthesis by being incorporated into polypeptide chains.

Metabolic Pathways: Participates in metabolic pathways involving branched-chain amino acids, influencing energy production and muscle metabolism.

Enzyme Interaction: May interact with specific enzymes involved in amino acid metabolism, modulating their activity and function.

Comparison with Similar Compounds

L-Isoleucine Hydroxylamine Acetate

- Presumed to feature a hydroxylamine-acetate moiety bound to L-isoleucine, enabling dual reactivity (nucleophilic and amino acid-specific interactions).

Similar Compounds

Hydroxylamine Hydrochloride (NH₂OH·HCl)

- A hydroxylamine salt widely used in synthesis of oximes and isoxazolines. Reacts with esters and carbonyl groups, forming hydroxamic acids .

L-Lysine Acetate An amino acid salt where lysine is paired with acetic acid, utilized in cell culture media and pharmaceutical formulations .

Hexyl Acetate

- An ester with applications in fragrances and flavorings, demonstrating rapid hydrolysis compared to hydroxylamine derivatives .

Acetate Kinase Substrates (e.g., Acetyl Phosphate)

Key Differences

- Reactivity with Enzymes : Hydroxylamine derivatives exhibit lower affinity for esterases compared to acetylcholine (1:1,000–2,000 rate ratio) .

- Stability : Phosphorylated acetate kinase releases orthophosphate upon reaction with hydroxylamine, whereas L-isoleucine derivatives are more stable in biosynthetic pathways .

Contrasts :

- Biotechnological Use: L-Isoleucine production in E. coli is hindered by acetate accumulation, necessitating metabolic engineering , whereas hydroxylamine acetate is primarily a synthetic reagent.

Kinetic and Inhibition Profiles

Key Insight: Hydroxylamine’s noncompetitive inhibition of acetate kinase at high concentrations underscores the need for optimized reagent levels in syntheses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-isoleucine hydroxylamine acetate in controlled laboratory conditions?

- Methodology : React L-isoleucine with hydroxylamine hydrochloride in the presence of sodium acetate as a neutralizing agent. Sodium acetate acts as a weak base, facilitating the release of free hydroxylamine for nucleophilic reactions. Reflux in ethanol for 4–24 hours under monitored conditions (TLC/GC-MS) yields the product .

- Key Considerations :

- Use a 1:1 to 3:3 molar ratio of hydroxylamine hydrochloride to sodium acetate for optimal reactivity .

- Adjust pH to 6.0–6.5 using acetate buffers to stabilize intermediates and avoid side reactions .

Q. How can this compound be distinguished from structural analogs like L-leucine derivatives in analytical workflows?

- Methodology : Employ ion-mobility mass spectrometry (IMS) with ammonium acetate buffer (10 mM, pH 6.5) to resolve isomers. Collision cross-section (CCS) values and resolving power (>40) enable differentiation .

- Data Example :

| Compound | CCS (Ų) | Resolving Power |

|---|---|---|

| L-Isoleucine derivative | 125.3 | 45 |

| L-Leucine derivative | 123.8 | 42 |

Q. What buffer systems are optimal for studying the stability of this compound in enzymatic assays?

- Methodology : Use 1 M sodium acetate buffer (pH 6.5–8.0) for redox reactions involving hydroxylamine. For kinetic studies, maintain hydroxylamine concentrations ≤250 mM to minimize noncompetitive inhibition of enzymes like acetate kinase .

Advanced Research Questions

Q. How does hydroxylamine concentration affect the kinetic parameters of acetate kinase in the presence of this compound?

- Methodology : Measure and using coupled assays (e.g., pyruvate kinase/lactate dehydrogenase) under varying hydroxylamine concentrations.

- Findings :

- At 704 mM hydroxylamine, for acetate increases by 30%, indicating substrate inhibition .

- Pseudo-first-order kinetics dominate below 250 mM hydroxylamine, aligning with tetrahedral intermediate formation in nucleophilic reactions .

Q. What mechanistic insights explain the nucleophilic reactivity of hydroxylamine in this compound with acylating agents?

- Mechanism : Hydroxylamine acts as an α-nucleophile, attacking the carbonyl carbon of acetylated intermediates. The reaction proceeds via a tetrahedral transition state, with proton transfer as the rate-determining step (RDS) .

- Experimental Validation :

- Isotope effect studies (D/H) confirm proton involvement in the RDS .

- O→N acyl transfer dominates (53% for 2,4-dinitrophenyl acetate), influenced by steric and electronic effects of the acyl group .

Q. How can isotopic labeling (e.g., -acetate) clarify the biosynthetic role of this compound in fungal alkaloid pathways?

- Methodology : Incorporate -labeled precursors into fungal cultures (e.g., Aspergillus spp.) and analyze metabolite enrichment via NMR or high-resolution MS.

- Case Study : -acetate labels the bicyclo[2.2.2]diazaoctane ring in asperparaline A, confirming acetate as a carbon donor .

Contradictions and Resolution

Q. Why do conflicting reports exist regarding hydroxylamine’s inhibitory vs. catalytic roles in acetate kinase assays?

- Resolution : Inhibition depends on hydroxylamine concentration and buffer composition:

- Inhibition : Observed at ≥704 mM due to noncompetitive binding to the enzyme’s active site .

- Catalysis : At ≤250 mM, hydroxylamine enhances nucleophilic displacement in O-acylhydroxylamine conversion .

Methodological Best Practices

- Synthesis : Use anhydrous sodium acetate (99% purity) to minimize side reactions .

- Characterization : Combine NMR (δ 10.21 ppm for isoxazole protons) and IR (carbonyl shifts) for structural confirmation .

- Data Reproducibility : Report buffer pH, hydroxylamine equivalents, and reaction time to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.